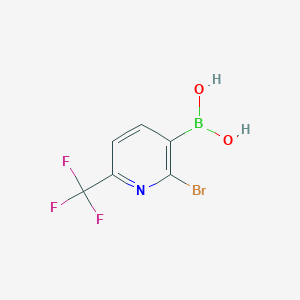

2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-bromo-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF3NO2/c8-5-3(7(13)14)1-2-4(12-5)6(9,10)11/h1-2,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOILGSAIOVLPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C(F)(F)F)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid: A Keystone Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Trifluoromethylated Pyridine Boronic Acid

2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid has emerged as a pivotal reagent in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique trifunctionalized pyridine scaffold, featuring a bromine atom, a trifluoromethyl group, and a boronic acid moiety, offers a versatile platform for the synthesis of complex molecular architectures.[1] The strategic incorporation of the trifluoromethyl (-CF3) group is a well-established strategy to enhance crucial pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in Suzuki-Miyaura cross-coupling reactions.

Physicochemical and Safety Data

A thorough understanding of a compound's physical and safety properties is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 2-Bromo-6-(trifluoromethyl)pyridine (Precursor) |

| CAS Number | 1688675-75-3[1] | 189278-27-1[2][3][4] |

| Molecular Formula | C₆H₄BBrF₃NO₂[1] | C₆H₃BrF₃N[2][3][4] |

| Molecular Weight | 269.81 g/mol [1] | 225.99 g/mol [2][3][4] |

| Appearance | White to off-white powder[1] | White to pale yellow solid[2][3] |

| Melting Point | Data not available | 48-52 °C[2][4] |

| Solubility | Data not available | Data not available |

Safety and Handling: this compound is known to be hygroscopic and should be stored at 4–8°C.[1] It is classified as a hazardous substance, with warnings for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Reactivity

The synthesis of this compound typically involves the borylation of its precursor, 2-bromo-6-(trifluoromethyl)pyridine. Modern synthetic methodologies, such as iridium-catalyzed C-H borylation, have streamlined the introduction of the boronic acid group onto the pyridine ring.[1]

The reactivity of this compound is dominated by the interplay of its three functional groups:

-

The Boronic Acid Group: This moiety is the cornerstone of its utility in Suzuki-Miyaura cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[1]

-

The Bromine Atom: As a halogen, the bromine atom can participate in various other cross-coupling reactions or can be a site for nucleophilic substitution.[1]

-

The Trifluoromethyl Group: This strongly electron-withdrawing group influences the electronic properties of the pyridine ring, impacting its reactivity and the properties of the final products.[1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis. It allows for the formation of a carbon-carbon single bond by coupling an organoboron compound with a halide or triflate.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process:

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (in this case, an aryl or heteroaryl halide) to form a palladium(II) intermediate.

-

Transmetalation: The organoboron species (the boronic acid) transfers its organic group to the palladium(II) center, a step that is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or heteroaryl halide (coupling partner)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Schlenk flask or reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the aryl or heteroaryl halide (1.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (0.01-0.05 eq.).

-

Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation.

-

Anhydrous Solvents: Water can interfere with the reaction, particularly with the organometallic intermediates. Using anhydrous solvents ensures optimal reaction conditions.

-

Base: The base is crucial for the transmetalation step. It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center. The choice of base can significantly impact the reaction outcome and should be optimized for each specific reaction.

-

Palladium Catalyst and Ligands: The choice of palladium catalyst and its associated ligands is critical for the success of the reaction. Different ligands can modulate the reactivity and stability of the catalyst, influencing reaction rates and yields. For challenging couplings, specialized ligands may be required.

Future Outlook

This compound is a prime example of a modern building block that empowers chemists to synthesize novel molecules with tailored properties. Its continued use in drug discovery is expected to lead to the development of new therapeutic agents for a wide range of diseases. Furthermore, its application in materials science holds promise for the creation of advanced materials with unique electronic and optical properties. As synthetic methodologies continue to evolve, the accessibility and utility of this versatile reagent are set to expand, further solidifying its importance in the chemical sciences.

References

-

Organic Syntheses (n.d.). 3-pyridylboronic acid. Retrieved January 19, 2026, from [Link]

-

PubChem (n.d.). 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine. Retrieved January 19, 2026, from [Link]

Sources

A Technical Guide to 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid: A Versatile Building Block for Modern Drug Discovery

CAS Number: 1688675-75-3

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid, a key building block in contemporary medicinal chemistry and materials science. We will explore its unique structural attributes, delve into its synthesis, and provide detailed, field-proven protocols for its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile reagent to construct complex molecular architectures. The strategic incorporation of both a bromine atom and a trifluoromethyl group on the pyridine scaffold imparts distinct reactivity and physicochemical properties that are highly advantageous in the design of novel therapeutics and functional materials.

Introduction: The Strategic Advantage of Fluorinated Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its modification with fluorine-containing substituents, particularly the trifluoromethyl (-CF3) group, has become a cornerstone of modern drug design. The -CF3 group is a powerful modulator of a molecule's physicochemical and biological properties.[1] Its high electronegativity and lipophilicity can enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase binding affinity to biological targets.[1]

This compound capitalizes on these advantages, presenting a trifunctional platform for molecular elaboration. The boronic acid at the 3-position serves as a versatile handle for carbon-carbon bond formation, primarily through the robust and highly efficient Suzuki-Miyaura cross-coupling reaction.[2] The bromine atom at the 2-position offers an orthogonal site for subsequent functionalization, such as additional cross-coupling reactions or nucleophilic aromatic substitution. This strategic arrangement of functional groups allows for a modular and convergent approach to the synthesis of complex, highly substituted pyridine derivatives.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 1688675-75-3 | [2][3] |

| Molecular Formula | C₆H₄BBrF₃NO₂ | [2] |

| Molecular Weight | 269.81 g/mol | [2] |

| Appearance | Typically a white to off-white powder | [2] |

| Stability | Hygroscopic; should be stored in a cool, dry place under an inert atmosphere.[2] | [2] |

The unique reactivity of this molecule is a direct consequence of its electronic and steric properties. The potent electron-withdrawing nature of the trifluoromethyl group at the 6-position significantly influences the electron density of the pyridine ring, impacting the reactivity of the boronic acid and the bromine atom. This electronic effect generally enhances the stability of the boronic acid and can influence the regioselectivity of coupling reactions.[2]

Synthesis of this compound: A Representative Protocol

While multiple synthetic routes to trifluoromethyl-substituted pyridylboronic acids exist, modern methods often employ iridium-catalyzed C-H borylation or lithiation-boronation protocols.[2][4] The following is a representative, field-proven protocol based on the lithiation-boronation of the corresponding 2,3-dibromo-6-(trifluoromethyl)pyridine, a common strategy for accessing such compounds.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

-

2,3-Dibromo-6-(trifluoromethyl)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,3-dibromo-6-(trifluoromethyl)pyridine (1.0 eq).

-

Dissolution: Add anhydrous THF (approximately 10 mL per gram of starting material) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction is typically rapid; stir for 30-60 minutes at -78 °C. The regioselectivity of the lithium-halogen exchange is driven by the directing effect of the trifluoromethyl group.

-

Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford this compound as a solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[2] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.

The Causality Behind Experimental Choices in Suzuki-Miyaura Couplings

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key parameters:

-

Palladium Catalyst and Ligand: The choice of the palladium precatalyst and the supporting ligand is critical. For electron-deficient heterocyclic systems, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) often provide excellent results by promoting the oxidative addition and reductive elimination steps of the catalytic cycle. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are also commonly employed.[2]

-

Base: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, and is often substrate-dependent.

-

Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water. The aqueous phase is often necessary for the action of inorganic bases.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl or heteroaryl bromide.

Materials:

-

This compound (1.2 eq)

-

Aryl or heteroaryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

-

Reaction Setup: To a Schlenk flask or a microwave vial equipped with a magnetic stir bar, add the aryl/heteroaryl bromide, this compound, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Spectroscopic Characterization

Thorough spectroscopic characterization is essential to confirm the identity and purity of this compound and its coupling products.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two protons on the pyridine ring, typically in the downfield region (δ 7.5-8.5 ppm). A broad singlet for the B(OH)₂ protons may also be observed. |

| ¹³C NMR | Resonances for the six carbon atoms of the pyridine ring. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet for the -CF₃ group, typically around -60 to -70 ppm (relative to CFCl₃). |

| ¹¹B NMR | A broad signal characteristic of a boronic acid, typically in the range of δ 20-30 ppm. |

| FT-IR | Characteristic stretches for B-O (~1350 cm⁻¹), C-F (1100-1300 cm⁻¹), and C-Br (~650 cm⁻¹).[2] |

| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the bromine atom. |

Visualization of Key Processes

Synthesis Workflow

Caption: A representative workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives. Its strategic combination of a boronic acid for Suzuki-Miyaura coupling, a bromine atom for orthogonal functionalization, and a trifluoromethyl group for modulating physicochemical and biological properties makes it an invaluable tool for medicinal chemists and materials scientists. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, accelerating the discovery and development of novel molecules with enhanced properties and functions. As the demand for sophisticated molecular architectures continues to grow, the utility of such well-designed, multifunctional building blocks will undoubtedly continue to expand.

References

-

MySkinRecipes. (n.d.). 2-Bromo-6-(trifluoromethyl)pyridine-4-boronic acid. Retrieved January 19, 2026, from [Link]

-

Mehta, M., & Bisht, R. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(15), 1234. Retrieved from [Link]

-

Singh, R. P., et al. (2014). Iridium-catalyzed C-H borylation of CF3-substituted pyridines. Organic Letters, 16(22), 5866-5869. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid: A Keystone Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid, a pivotal reagent in contemporary organic synthesis and medicinal chemistry. We will delve into its molecular architecture, physicochemical characteristics, synthesis, and its instrumental role in the creation of complex molecules, particularly within the pharmaceutical and agrochemical sectors.

Molecular Structure and Physicochemical Profile

This compound is a heterocyclic compound featuring a pyridine ring core. This core is strategically functionalized with a bromine atom at the 2-position, a boronic acid group at the 3-position, and a trifluoromethyl group at the 6-position. This specific arrangement of substituents imparts a unique combination of electronic and steric properties, making it a highly versatile synthetic intermediate.[1]

The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's reactivity and metabolic stability in potential drug candidates.[1] The bromine atom and the boronic acid group are key reactive sites, enabling a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.[1]

Key Physicochemical Data

| Property | Value | Reference |

| CAS Number | 1688675-75-3 | [1][2] |

| Molecular Formula | C₆H₄BBrF₃NO₂ | [1][2] |

| Molecular Weight | 269.81 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1] |

| IUPAC Name | [2-bromo-6-(trifluoromethyl)pyridin-3-yl]boronic acid | [1] |

| SMILES Notation | B(C1=C(N=C(C=C1)C(F)(F)F)Br)(O)O | [1] |

| InChI Key | JOILGSAIOVLPNJ-UHFFFAOYSA-N |

Note: For research use only. Not for human or veterinary use.

The Synthetic Utility: A Focus on Cross-Coupling Reactions

The primary application of this compound lies in its role as a building block in organic synthesis. The presence of both a bromine atom and a boronic acid group on the same molecule allows for selective and sequential cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation

The boronic acid moiety is a key participant in the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction is fundamental to the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceuticals and advanced materials.[1] The reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or vinyl halide.

Diagram: Simplified Suzuki-Miyaura Coupling Workflow

Caption: A simplified workflow of the Suzuki-Miyaura coupling reaction.

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura coupling, the bromine atom on the pyridine ring can participate in a variety of other cross-coupling reactions, including:

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, crucial for synthesizing arylamines.

-

Sonogashira Coupling: To form carbon-carbon triple bonds.

-

Heck Reaction: For the formation of carbon-carbon double bonds.

This dual reactivity allows for a modular and efficient approach to synthesizing complex molecules with diverse functionalities.

Synthesis of this compound

The synthesis of this key intermediate has been refined over time, with modern methods focusing on efficiency and regioselectivity. A common synthetic route involves the borylation of a pre-functionalized pyridine derivative. The development of iridium-catalyzed C-H borylation has provided a more direct and streamlined pathway to this and similar compounds.[1]

Diagram: General Synthetic Approach

Caption: A generalized workflow for the synthesis of the target compound.

Applications in Drug Discovery and Beyond

The unique structural features of this compound make it a valuable building block in the development of new therapeutic agents and other advanced materials.

Pharmaceutical Intermediates

This compound is a precursor for the synthesis of a variety of biologically active molecules. For instance, it has been utilized in the creation of kinase inhibitors, which are a critical class of drugs for cancer therapy.[1] The trifluoromethyl group often enhances the metabolic stability and cell permeability of the final drug molecule.[1] Boronic acids, in general, are known to exhibit enzyme inhibitory properties, particularly against serine proteases.[1]

Agrochemical Development

The structural motifs accessible through this building block are also relevant in the design of new pesticides and herbicides. The trifluoromethylpyridine core is a common feature in many modern agrochemicals.[1]

Materials Science

The electronic properties imparted by the trifluoromethyl group can be harnessed in the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Handling and Storage

This compound is typically a stable solid. However, it is recommended to store it in a cool, dry place, away from moisture, as boronic acids can be hygroscopic. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Conclusion

This compound stands out as a highly versatile and valuable building block in modern organic chemistry. Its unique combination of reactive sites and the presence of the influential trifluoromethyl group provide chemists with a powerful tool for the efficient synthesis of complex molecules with applications spanning from drug discovery to materials science. As the demand for more sophisticated and effective molecules continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase.

References

Sources

Introduction: The Strategic Value of a Trifunctional Building Block

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid

This compound is a highly valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. Its strategic importance stems from the orthogonal reactivity of its three distinct functional groups: the boronic acid, the bromine atom, and the trifluoromethyl-substituted pyridine core. This trifecta of functionality allows for sequential, site-selective modifications, making it a powerful tool for constructing complex molecular architectures.

The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of drug discovery for creating biaryl structures.[1][2] The bromine atom offers a secondary handle for a variety of transformations, including further cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) or nucleophilic aromatic substitution. The pyridine ring itself acts as a key pharmacophore, while the electron-withdrawing trifluoromethyl group significantly modulates the electronic properties of the scaffold, often enhancing metabolic stability and binding affinity in drug candidates.[3][4]

This guide provides a comprehensive overview of the principal synthetic strategy for preparing this compound, focusing on the underlying mechanisms, critical experimental parameters, and a detailed, field-proven protocol suitable for implementation by researchers and drug development professionals.

Synthetic Strategy: Directed Lithiation and Borylation

While several methods exist for the synthesis of pyridinylboronic acids, the most reliable and regioselective route to this compound is a halogen-metal exchange followed by electrophilic trapping with a borate ester. This strategy leverages the bromine atom at the 2-position to direct the formation of a key organometallic intermediate.

Alternative strategies, such as iridium-catalyzed C-H borylation, are generally not suitable for this specific isomer. Studies have shown that the C-H borylation of 2-bromo-6-(trifluoromethyl)pyridine occurs selectively at the 4-position, precluding access to the desired 3-boronic acid derivative via this method.[1] Therefore, the lithiation-borylation pathway remains the most effective and direct approach.

The overall transformation is a three-step sequence executed in a single pot:

-

Halogen-Metal Exchange: Formation of a 3-lithiopyridine intermediate from 2-bromo-6-(trifluoromethyl)pyridine.

-

Borylation: Nucleophilic attack of the lithiated intermediate on a trialkyl borate.

-

Hydrolysis: Acidic workup to yield the final boronic acid.

Caption: Synthetic workflow for the target compound.

Mechanistic Insights and Rationale for Experimental Choices

A deep understanding of the reaction mechanism is critical for successful execution and troubleshooting. The process hinges on the precise control of highly reactive organometallic species.

Pillar 1: Regioselective Lithiation via Halogen-Metal Exchange

The core of the synthesis is the selective generation of the 3-lithiopyridine intermediate. This is achieved by treating the starting material, 2-bromo-6-(trifluoromethyl)pyridine, with a strong, non-nucleophilic base at cryogenic temperatures.

-

Choice of Base: n-Butyllithium (n-BuLi) is a common and effective reagent for this transformation.[5][6] Lithium diisopropylamide (LDA) can also be employed.

-

Role of Temperature: The reaction is performed at very low temperatures, typically -78 °C (dry ice/acetone bath). This is the single most critical parameter. At this temperature, the kinetically favored proton abstraction occurs at the 3-position, which is activated by the adjacent bromine atom. The low temperature is essential to prevent side reactions, such as decomposition of the highly unstable lithiated pyridine intermediate or competing nucleophilic attack by the n-BuLi.[6][7]

-

Solvent System: Anhydrous polar aprotic solvents are required to solvate the lithium cation and support the reaction. Tetrahydrofuran (THF) or a mixture of THF and a non-polar solvent like toluene is standard.[5][7] Absolute dryness is mandatory, as organolithium reagents react violently with water.

Pillar 2: The "In Situ Quench" Borylation

Once formed, the 3-lithiopyridine is a potent nucleophile and a strong base. It must be trapped immediately by an electrophile to prevent degradation. The most effective technique is the "in situ quench" or "reverse addition" protocol.[7]

-

Procedural Rationale: Instead of generating the lithiated species and then adding the electrophile, the organolithium reagent is added slowly to a pre-cooled solution containing both the starting halopyridine and the borylating agent. The rationale is that the rate of halogen-lithium exchange is significantly faster than the rate of reaction between n-BuLi and the borate ester.[7] This ensures that any 3-lithiopyridine formed is immediately consumed by the abundant borate ester in the flask, dramatically improving yields by minimizing side reactions.

-

Choice of Borylating Agent: Triisopropyl borate, B(Oi-Pr)₃, is the electrophile of choice.[7] Its bulky isopropoxy groups offer steric hindrance that slows its reaction with n-BuLi, further favoring the desired lithiation-borylation sequence.

Pillar 3: Hydrolysis and Product Isolation

The borylation step initially forms a lithium boronate complex, which upon warming becomes a neutral boronate ester. This ester must be hydrolyzed to yield the final boronic acid.

-

Workup: A careful aqueous acidic workup (e.g., with dilute HCl) protonates the boronate and hydrolyzes the ester groups.[5][6]

-

Product Form: It is crucial to recognize that arylboronic acids often exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, especially in the solid state after isolation.[7] This can sometimes complicate characterization by NMR. For applications requiring a monomeric and highly pure reagent, the crude boronic acid can be converted to its more stable pinacol ester by reacting it with pinacol.[7]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous pyridinylboronic acids and represents a robust starting point for laboratory synthesis.[6][7]

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a nitrogen inlet, rubber septum, and a low-temperature thermometer.

-

Magnetic stirrer and stir bar.

-

Syringe pump for controlled addition.

-

Dry ice/acetone bath.

-

Starting Material: 2-Bromo-6-(trifluoromethyl)pyridine

-

Reagents: Anhydrous Tetrahydrofuran (THF), Anhydrous Toluene, Triisopropyl borate, n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M).

-

Workup: Hydrochloric acid (e.g., 2 M), Ethyl acetate, Brine.

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, charge a dry three-necked flask with 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene (approx. 4 mL per mmol of starting material) and anhydrous THF (approx. 1 mL per mmol). Stir to dissolve. Add triisopropyl borate (1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.

-

Lithiation/Borylation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via a syringe pump over 1 hour. It is critical to maintain the internal temperature below -70 °C during the addition.

-

Reaction Completion: After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.

-

Warming and Quenching: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Once at room temperature, carefully quench the reaction by slowly adding 2 M aqueous hydrochloric acid. Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by crystallization (e.g., from an acetonitrile/water or ether/hexanes mixture). Alternatively, for higher purity, the crude material can be converted to its corresponding pinacol ester for purification by silica gel chromatography.

Data Summary and Expected Outcome

| Parameter | Description | Rationale |

| Starting Material | 2-Bromo-6-(trifluoromethyl)pyridine | Precursor containing the required pyridine scaffold and bromine handle. |

| Key Reagents | n-Butyllithium, Triisopropyl borate | Strong base for lithiation and electrophile for borylation. |

| Stoichiometry | n-BuLi (~1.1 eq), B(Oi-Pr)₃ (~1.2 eq) | A slight excess ensures complete conversion of the starting material and trapping of the intermediate. |

| Solvent | Anhydrous THF / Toluene | Provides necessary polarity and maintains low temperature. |

| Temperature | -78 °C | Critical for regioselectivity and stability of the lithiated intermediate.[6][7] |

| Typical Yield | 60-85% | Yields are based on analogous transformations of substituted halopyridines. |

Safety and Handling Considerations

-

n-Butyllithium: Pyrophoric and corrosive. Must be handled under a strict inert atmosphere (Nitrogen or Argon) using proper syringe techniques. Any exposure to air or moisture can cause it to ignite.

-

Cryogenic Baths: Dry ice and acetone baths are extremely cold and can cause severe burns. Use appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

-

Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle. Toluene and hexanes are flammable.

-

General: All operations should be conducted in a well-ventilated chemical fume hood.

References

-

Kliem, S., & Plietker, B. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153. [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2002). A New Procedure for the Preparation of 3-Pyridylboronic Acid. Organic Syntheses, 81, 89. [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]

-

Aggarwal, V. K., et al. (2020). Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters. Angewandte Chemie International Edition, 59(3), 1187-1191. [Link]

-

MySkinRecipes. (n.d.). 2-Bromo-6-(trifluoromethyl)pyridine-4-boronic acid. MySkinRecipes. Retrieved from [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. The Journal of Organic Chemistry, 67(15), 5394-5397. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromo-6-(trifluoromethyl)pyridine-4-boronic acid [myskinrecipes.com]

- 3. Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Navigating the Complex Reactivity of Trifluoromethyl-Substituted Pyridine Boronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The trifluoromethyl-substituted pyridine motif is a cornerstone in modern medicinal chemistry and agrochemical design, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Boronic acids and their derivatives are indispensable tools for introducing these valuable fragments into complex molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][4] However, the unique electronic landscape of trifluoromethyl-substituted pyridine boronic acids presents a distinct set of reactivity challenges that can hinder synthetic efficiency. This guide provides an in-depth analysis of the factors governing the reactivity of these critical reagents. We will dissect the underlying causality of common failure modes, such as catalyst inhibition and protodeboronation, and present field-proven protocols and strategic solutions to empower researchers to confidently and successfully incorporate these building blocks in their synthetic campaigns.

The Dichotomous Nature of Trifluoromethyl-Substituted Pyridine Boronic Acids

The reactivity of a trifluoromethyl (CF₃)-substituted pyridine boronic acid is governed by a delicate interplay of two opposing electronic features: the electron-donating, coordinating pyridine nitrogen and the powerful electron-withdrawing nature of both the pyridine ring itself and the CF₃ group.

-

The Pyridine Nitrogen: As a Lewis base, the lone pair on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can be non-productive, sequestering the active catalyst and leading to sluggish or incomplete reactions—a phenomenon often referred to as the "2-pyridyl problem," particularly when the boronic acid is at the 2-position.[1]

-

Electron Deficiency: The inherent electron deficiency of the pyridine ring, strongly exacerbated by the inductive effect of the CF₃ group, renders the C-B bond more susceptible to cleavage. While this electron-poor character can be beneficial for the transmetalation step in some cross-coupling scenarios, it significantly increases the risk of a critical side reaction: protodeboronation.[5][6]

Understanding this electronic dichotomy is paramount. The success of any cross-coupling reaction involving these substrates hinges on selecting conditions that favor the productive catalytic cycle while mitigating these inherent deactivation and decomposition pathways.

The Critical Challenge: Protodeboronation

Protodeboronation, the protonolysis of the C–B bond to replace the boronic acid group with a hydrogen atom, is the most common and often yield-limiting side reaction when working with electron-deficient heteroaryl boronic acids.[3][7]

Mechanism of Protodeboronation

The mechanism is highly dependent on the reaction pH and the position of the boronic acid group.[8]

-

Base-Catalyzed Pathway: Under the basic conditions required for the Suzuki-Miyaura reaction, the boronic acid exists as a boronate species. For highly electron-deficient systems, such as those bearing a CF₃ group, this pathway is particularly relevant. The increased electron density on the boron-bearing carbon facilitates protonolysis by a proton source (typically water in the reaction mixture).[6][9]

-

Zwitterionic Pathway (for 2-Pyridyl Boronic Acids): 2-Pyridyl boronic acids can exist as a zwitterion under neutral or near-neutral pH. This species can undergo a facile, unimolecular fragmentation of the C-B bond, leading to rapid protodeboronation.[8] The addition of a strong base or acid can shift the equilibrium away from this highly reactive zwitterionic form, paradoxically increasing stability.[8]

The strong electron-withdrawing CF₃ group destabilizes the C-B bond, making the aryl-boron species a better leaving group and accelerating the rate of protodeboronation under basic conditions.

Caption: Mechanisms of Protodeboronation for Pyridine Boronic Acids.

Strategic Solutions for Successful Suzuki-Miyaura Coupling

Overcoming the dual challenges of catalyst inhibition and protodeboronation requires a carefully orchestrated approach, focusing on the choice of boron reagent, catalyst system, and reaction conditions.

Choosing the Right Boron Reagent: Beyond the Boronic Acid

While boronic acids are the traditional reagents, their instability often makes them poor choices for challenging substrates. More stable derivatives are highly recommended.

-

Potassium Trifluoroborates (ArBF₃K): These crystalline, air-stable salts show significantly enhanced stability towards protodeboronation compared to their boronic acid counterparts. They are excellent coupling partners and are often the reagent of choice.[10]

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) protected boronic esters offer exceptional stability, allowing for easy handling, purification via chromatography, and slow, controlled release of the boronic acid under basic reaction conditions. This slow release maintains a low concentration of the unstable boronic acid, minimizing protodeboronation.[1]

The Power of the Palladium Catalyst System

Standard catalysts like Pd(PPh₃)₄ are often ineffective for these couplings. Modern catalyst systems employing bulky, electron-rich phosphine ligands are essential for high efficiency.[5][11]

-

Rationale for Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos):

-

Promote Reductive Elimination: The steric bulk of these ligands forces the palladium center into a coordination geometry that accelerates the final, product-forming reductive elimination step. This is often the rate-limiting step, and speeding it up prevents catalyst decomposition and side reactions.[12]

-

Facilitate Oxidative Addition: Their strong electron-donating ability increases the electron density on the palladium(0) center, promoting the initial oxidative addition of the aryl halide, even with less reactive aryl chlorides.[11]

-

Stabilize the Monoligated Species: These ligands promote the formation of highly active monoligated Pd(0) species, which are often the true catalytic species in the cycle.

-

The use of pre-formed palladium precatalysts, which generate the active Pd(0) species in situ, is also highly advantageous as it ensures efficient entry into the catalytic cycle.[13]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group on Pyridine Reactivity

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF₃) group onto a pyridine ring is a cornerstone strategy in modern medicinal and agricultural chemistry. This powerful electron-withdrawing substituent dramatically reshapes the electronic landscape of the pyridine core, profoundly altering its basicity, metabolic stability, lipophilicity, and reactivity towards both electrophiles and nucleophiles. Understanding the fundamental principles governing these changes is paramount for any scientist seeking to leverage the unique properties of trifluoromethylpyridines in molecular design. This guide provides an in-depth analysis of the electronic effects of the CF₃ group on pyridine reactivity, synthesizing theoretical principles with practical, field-proven insights. We will dissect the inductive and resonance effects, quantify their impact on pKa and reactivity through Hammett constants, and explore the resulting consequences for electrophilic and nucleophilic aromatic substitution reactions. Furthermore, this guide offers detailed experimental protocols and discusses the strategic application of these principles in the synthesis and rational design of novel chemical entities.

The Trifluoromethyl Group: An Electronic Powerhouse

The trifluoromethyl group is one of the most potent electron-withdrawing groups in the organic chemist's toolkit.[1][2] Its profound influence stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I). This effect polarizes the C-F bonds, drawing electron density away from the attached carbon atom and, consequently, from the aromatic ring to which it is attached.[1][3] While a minor resonance effect (+R, hyperconjugation) can be considered, the inductive effect overwhelmingly dictates the electronic character of the CF₃ group.

The unique electronic properties of the CF₃ group impart several desirable characteristics to bioactive molecules:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF₃ group highly resistant to metabolic degradation.[4]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and improve pharmacokinetic profiles.[4]

-

Modulation of Basicity: As will be discussed in detail, the CF₃ group markedly reduces the basicity of the pyridine nitrogen.

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can lead to more favorable electrostatic interactions with biological targets.[4]

Quantifying the Electronic Influence: pKa and Hammett Constants

The most direct measure of the electronic effect of the CF₃ group on the pyridine ring is the significant decrease in the basicity of the pyridine nitrogen, as reflected in its pKa value. Unsubstituted pyridine has a pKa of approximately 5.2, indicating moderate basicity.[5] The introduction of a CF₃ group drastically lowers this value, rendering the nitrogen lone pair less available for protonation.

The position of the CF₃ group on the pyridine ring dictates the magnitude of this effect, a consequence of the interplay between inductive and resonance effects.

| Isomer | Hammett Constant (σ) | pKa | Dipole Moment (Debye) |

| Pyridine | N/A | ~5.2 | ~2.2 |

| 2-Trifluoromethylpyridine | σₚ = 0.55 | 0.60 (Predicted) | 4.34 (Calculated) |

| 3-Trifluoromethylpyridine | σₘ = 0.46 | 2.84 | 3.53 (Calculated) |

| 4-Trifluoromethylpyridine | σₚ = 0.62 | 3.48 | 1.15 (Calculated) |

Data compiled from Benchchem.[5]

Analysis of Positional Effects:

-

2-Trifluoromethylpyridine: The CF₃ group at the 2-position exerts a powerful inductive effect directly on the adjacent nitrogen atom, causing the most significant decrease in basicity.

-

3-Trifluoromethylpyridine: With the CF₃ group at the 3-position, the inductive effect is attenuated by distance. The pKa is higher than that of the 2-isomer but still significantly lower than that of pyridine.

-

4-Trifluoromethylpyridine: In the 4-position, the CF₃ group exerts a strong electron-withdrawing effect through both induction and resonance, leading to a pKa value that is intermediate between the 2- and 3-isomers.

The Hammett constants (σ) further quantify the electron-withdrawing power of the CF₃ group at different positions, with larger positive values indicating stronger electron withdrawal. These constants are invaluable for predicting reaction rates and equilibria.

Impact on Pyridine Reactivity: A Tale of Two Reactions

The electronic perturbation caused by the CF₃ group has profound and often opposing consequences for the two major classes of aromatic substitution reactions on the pyridine ring: electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr).

Deactivation towards Electrophilic Aromatic Substitution (SEAr)

Pyridine itself is already less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom.[6] The introduction of a strongly deactivating CF₃ group further exacerbates this, making SEAr reactions on trifluoromethylpyridines challenging. The electron-poor nature of the ring makes it less susceptible to attack by electrophiles.

When forced to react under harsh conditions, the regioselectivity of electrophilic substitution is governed by the need to avoid placing a positive charge on the carbon atom bearing the CF₃ group or adjacent to the protonated nitrogen.

Figure 1: Regioselectivity of electrophilic attack on 3-trifluoromethylpyridine.

As illustrated in Figure 1, electrophilic attack on 3-trifluoromethylpyridine will preferentially occur at the C5 position. Attack at C2 or C4 would lead to resonance structures where the positive charge is placed on the carbon atom adjacent to the electron-withdrawing CF₃ group or the nitrogen atom, which is highly destabilizing.

Activation towards Nucleophilic Aromatic Substitution (SNAr)

In stark contrast to its effect on SEAr, the CF₃ group strongly activates the pyridine ring towards nucleophilic aromatic substitution, particularly when positioned at the 2- or 4-positions. This activation is a direct consequence of the group's ability to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

Figure 2: SNAr on a trifluoromethyl-substituted pyridine.

The electron-withdrawing CF₃ group delocalizes the negative charge of the Meisenheimer complex, lowering the activation energy for its formation and accelerating the reaction. This effect is most pronounced when the CF₃ group is ortho or para to the leaving group, as this allows for direct resonance stabilization involving the nitro-like capabilities of the CF₃ group. This property is extensively exploited in the synthesis of complex molecules, where a halogenated trifluoromethylpyridine can serve as a versatile building block.[7][8]

Synthetic Strategies and Methodologies

The synthesis of trifluoromethylpyridines is a critical aspect of their application. Several robust methods have been developed, each with its own advantages and limitations.

From Trichloromethylpyridines

One of the most common industrial methods involves the halogen exchange (HALEX) reaction of a trichloromethylpyridine with a fluoride source, such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃).[9] This method is often performed at elevated temperatures and pressures.

Figure 3: Synthesis of trifluoromethylpyridines via halogen exchange.

Building Block Approaches

Alternatively, the pyridine ring can be constructed from acyclic precursors that already contain the trifluoromethyl group.[8] Cyclocondensation reactions of trifluoromethyl-containing ketones, esters, or other building blocks with ammonia or its equivalents are common strategies.

Direct C-H Trifluoromethylation

More recently, methods for the direct trifluoromethylation of C-H bonds on the pyridine ring have gained prominence. These reactions often employ radical, nucleophilic, or electrophilic trifluoromethylating agents and may be mediated by transition metals or photoredox catalysts.[10][11][12] While offering more direct access to the desired products, controlling regioselectivity can be a challenge.

Experimental Protocols: A Self-Validating System

The following protocols are provided as examples of common transformations involving trifluoromethylpyridines.

Protocol: Nucleophilic Aromatic Substitution on 2-Chloro-6-(trifluoromethyl)pyridine

Objective: To demonstrate the enhanced reactivity of a trifluoromethyl-activated pyridine towards nucleophilic attack.

Materials:

-

2-Chloro-6-(trifluoromethyl)pyridine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inert atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq).

-

Add anhydrous methanol to dissolve the starting material.

-

Add sodium methoxide (1.1 eq) portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Validation: The identity and purity of the resulting 2-methoxy-6-(trifluoromethyl)pyridine can be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The disappearance of the starting material and the appearance of a new product spot on TLC with a different Rf value will indicate reaction progression. The ¹H NMR will show a new singlet corresponding to the methoxy protons, and the ¹⁹F NMR will show a singlet characteristic of the CF₃ group.

Protocol: Determination of pKa by ¹⁹F NMR Spectroscopy

Objective: To quantify the basicity of a trifluoromethylpyridine isomer.

Materials:

-

Trifluoromethylpyridine isomer of interest

-

A series of aqueous buffer solutions with known pH values spanning a range of at least 3 pH units around the expected pKa.

-

NMR tubes

-

NMR spectrometer equipped for ¹⁹F detection

Procedure:

-

Prepare a stock solution of the trifluoromethylpyridine in a suitable solvent (e.g., D₂O or a co-solvent if solubility is an issue).

-

In a series of NMR tubes, add a fixed amount of the stock solution to each of the buffer solutions of varying pH.

-

Acquire a ¹⁹F NMR spectrum for each sample.

-

Record the chemical shift (δ) of the CF₃ signal for each pH value.

-

Plot the observed ¹⁹F chemical shift as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit) to determine the inflection point, which corresponds to the pKa of the compound.

Validation: The resulting sigmoidal plot of chemical shift versus pH provides a direct and accurate measurement of the pKa.[13] The precision of the measurement can be validated by the goodness of fit of the data to the theoretical curve.

Conclusion: Strategic Implications for Drug Discovery and Beyond

The electronic effects of the trifluoromethyl group on the pyridine ring are a powerful tool for molecular design. By understanding and predicting how this group modulates basicity and reactivity, chemists can rationally design molecules with improved pharmacokinetic profiles, enhanced binding affinities, and tailored chemical properties. The deactivation towards electrophilic attack and activation towards nucleophilic substitution provide a clear strategic roadmap for the synthesis and functionalization of these important heterocyclic scaffolds. As new methods for the introduction of the CF₃ group continue to emerge, the utility of trifluoromethylpyridines in the development of novel pharmaceuticals, agrochemicals, and materials is set to expand even further.[8][14]

References

- A Comparative Analysis of the Electronic Effects of Trifluoromethylpyridine Isomers - Benchchem.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Public

- Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH.

- Electrophilic substitution on pyridine. - Química Organica.org.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- (PDF)

- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activ

- US4650875A - Preparation of (trifluoromethyl)

- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes | Organic Letters - ACS Public

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.

- Superelectrophiles and the Effects of Trifluoromethyl Substituents - SciSpace.

- Trifluoromethyl group - Grokipedia.

- Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. grokipedia.com [grokipedia.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

The Emergence of a Key Building Block: A Technical Guide to 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Trifecta of Functionality for Modern Synthesis

In the landscape of modern organic chemistry, particularly within the realms of medicinal and agrochemical research, the strategic incorporation of fluorine atoms and the utilization of robust cross-coupling methodologies are paramount. 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid (CAS No. 1688675-75-3) has emerged as a pivotal building block that elegantly addresses these needs. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this versatile reagent, offering field-proven insights for its effective use in the laboratory.

This trifunctional molecule, featuring a pyridine core, a bromine atom, a trifluoromethyl group, and a boronic acid moiety, offers a unique combination of reactivity and structural features.[1][2] The pyridine ring is a common scaffold in pharmaceuticals, the trifluoromethyl group can enhance metabolic stability and binding affinity, the bromine atom provides a handle for a variety of transformations, and the boronic acid is a cornerstone of palladium-catalyzed cross-coupling reactions.[1]

A Journey Through Time: The Discovery and Historical Context

The story of this compound is intrinsically linked to the broader evolution of transition-metal-catalyzed C-H activation and borylation techniques. While boronic acids were first synthesized in 1860, their widespread use in cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, began to flourish in the late 20th century.

The synthesis of heteroaryl boronic acids, especially those of electron-deficient pyridines, presented significant challenges for early synthetic chemists. These challenges included catalyst inhibition by the pyridine nitrogen and the propensity for rapid protodeboronation, particularly for boronic acids positioned ortho to the nitrogen.

The advent of more sophisticated catalytic systems in the 21st century, notably the development of iridium-catalyzed C–H borylation in the 2010s, provided a more direct and efficient pathway to functionalize trifluoromethyl-substituted pyridines.[1] This innovative methodology streamlined the synthesis of a wide array of pyridylboronic esters, including the precursors to this compound. The design of this specific molecule leverages the electron-withdrawing nature of the trifluoromethyl group to enhance the stability and reactivity of the boronic acid moiety in subsequent cross-coupling reactions.[1] While a singular "discovery" paper for this specific molecule is not readily apparent, its emergence in the chemical literature and commercial catalogs coincides with the maturation of these powerful synthetic tools, highlighting a shift from classical, often harsh, synthetic methods to more elegant and selective catalytic approaches.

Molecular Architecture and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its reactivity and utility.

| Property | Value | Source |

| IUPAC Name | [2-bromo-6-(trifluoromethyl)pyridin-3-yl]boronic acid | [1] |

| CAS Number | 1688675-75-3 | [1] |

| Molecular Formula | C₆H₄BBrF₃NO₂ | [1] |

| Molecular Weight | 269.81 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not widely reported | |

| Solubility | Soluble in many organic solvents |

Caption: Key functional groups of the molecule.

Synthesis Strategies: A Modern Approach

The synthesis of this compound and its derivatives has evolved significantly. While classical methods involving metal-halogen exchange followed by borylation exist, modern approaches offer greater efficiency and functional group tolerance. A state-of-the-art method involves the direct C-H borylation of the corresponding 2-bromo-6-(trifluoromethyl)pyridine precursor.

Iridium-Catalyzed C-H Borylation

This method represents a powerful and regioselective approach to introduce the boronic ester group. The choice of an iridium catalyst is crucial as it overcomes the inherent challenges of pyridine borylation.

Caption: Generalized workflow for synthesis.

Experimental Protocol: Synthesis of the Pinacol Ester Precursor

The following is a representative protocol based on modern iridium-catalyzed borylation methods.

Materials:

-

2-Bromo-6-(trifluoromethyl)pyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(cod)OMe]₂ (dimethoxido(1,5-cyclooctadiene)iridium(I) dimer)

-

4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)

-

Anhydrous, degassed solvent (e.g., THF or can be run neat)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-6-(trifluoromethyl)pyridine.

-

Add bis(pinacolato)diboron (typically 1.1-1.5 equivalents).

-

Add the iridium catalyst (e.g., [Ir(cod)OMe]₂, typically 1-3 mol%) and the ligand (e.g., dtbbpy, typically 2-6 mol%).

-

Add the anhydrous, degassed solvent if the reaction is not being run neat.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired 2-bromo-6-(trifluoromethyl)pyridin-3-yl)boronic acid pinacol ester.

Causality in Experimental Choices:

-

Iridium Catalyst: Iridium catalysts are preferred over palladium for direct C-H borylation of pyridines as they are less prone to inhibition by the pyridine nitrogen.

-

dtbbpy Ligand: The bulky tert-butyl groups on the bipyridine ligand enhance the catalyst's stability and activity.

-

Inert Atmosphere: The organometallic catalyst and reagents are sensitive to oxygen and moisture, necessitating an inert atmosphere to prevent degradation and ensure high yields.

-

Pinacol Ester: The boronic acid is often generated and isolated as its pinacol ester, which is generally more stable and easier to handle and purify than the free boronic acid.

Applications in Drug Discovery and Beyond: The Power of Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1][2] This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures that are prevalent in pharmaceuticals and agrochemicals.[3]

Caption: The Suzuki-Miyaura cross-coupling reaction.

The presence of the trifluoromethyl group can impart desirable properties to the final product, such as increased lipophilicity and resistance to metabolic degradation. The pyridine nitrogen can act as a hydrogen bond acceptor, contributing to binding interactions with biological targets.

Case Study: Synthesis of Kinase Inhibitor Precursors

This boronic acid has been utilized in the synthesis of precursors to kinase inhibitors.[1] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The ability to rapidly generate diverse libraries of substituted pyridines through Suzuki-Miyaura coupling with this reagent allows for the efficient exploration of structure-activity relationships in the development of novel kinase inhibitors.

Conclusion: An Indispensable Tool for Modern Chemistry

This compound stands as a testament to the advancements in synthetic organic chemistry. Its well-defined structure and predictable reactivity have made it an invaluable tool for researchers in drug discovery and materials science. The evolution of its synthesis from challenging classical methods to elegant and efficient catalytic C-H borylation highlights the relentless pursuit of more sustainable and powerful synthetic methodologies. As the demand for complex and highly functionalized molecules continues to grow, the importance of versatile building blocks like this compound is set to increase, solidifying its place in the modern chemist's toolbox.

References

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

2-Bromo-6-(trifluoromethyl)pyridine-4-boronic acid - MySkinRecipes. (URL: [Link])

-

Suzuki reaction - Wikipedia. (URL: [Link])

Sources

- 1. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. DE102008010661A1 - Preparing pyridin-2-boronic acid compounds, useful e.g. to treat multiple myeloma, comprises preparing a pyridin-2-borate compound, purifying the pyridin-2-borate compound; and hydrolyzing the purified pyridin-2-borate compound - Google Patents [patents.google.com]

A Technical Guide to the Safe Handling of 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid (CAS No. 1688675-75-3). As a sophisticated building block in modern synthetic chemistry, particularly in the construction of novel pharmaceutical intermediates via Suzuki-Miyaura cross-coupling reactions, a thorough understanding of its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1] This document moves beyond a simple recitation of standard procedures to explain the scientific rationale behind each recommendation, empowering researchers to build a robust culture of safety.

Section 1: Compound Profile and Hazard Assessment

This compound is a heterocyclic organoboron compound.[1] Its utility is derived from the synergistic reactivity of its three key functional groups: the boronic acid for cross-coupling, the bromo-substituent as a reactive handle, and the electron-withdrawing trifluoromethyl group, which can enhance the metabolic stability of resulting drug candidates.[1] While specific toxicological data for this exact molecule is limited, a comprehensive risk assessment can be constructed by analyzing its structural components and the known hazards of analogous chemical classes.

The compound is typically supplied as a white to off-white powder and is known to be hygroscopic.[1] Its primary hazards, as indicated by data from similar boronic acids, are irritation to the skin, eyes, and respiratory system.[1][2]

GHS Hazard Identification

Data from analogous compounds suggests the following hazard classifications are appropriate for risk assessment.[2]

| Hazard Class | GHS Hazard Statement | Precautionary Codes (Examples) |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304+P340 |

| Acute Oral Toxicity | H302: Harmful if swallowed | P270, P301+P312 |

Intrinsic Chemical Instability and Reactivity Hazards

Beyond immediate irritation, the inherent chemical nature of this reagent presents further risks that must be managed:

-

Boronic Acid Decomposition: Organoboronic acids are susceptible to several decomposition pathways, including oxidation, protodeboronation (loss of the boronic acid group), and dehydration to form cyclic boroxine trimers.[3][4] These processes can reduce reagent efficacy and introduce impurities into reactions. Storing the compound under an inert, dry atmosphere is crucial to mitigate this.[3]

-

Potential Genotoxicity: The broader class of arylboronic acids has been identified as potentially genotoxic impurities (PGIs), which may necessitate strict control of residual levels in active pharmaceutical ingredients (APIs).[5] This underscores the importance of proper handling to avoid contamination and ensuring purification methods are effective.

-

Hazardous Combustion Products: The presence of bromine, fluorine, and nitrogen in the molecule means that in the event of a fire, thermal decomposition can generate highly toxic and corrosive gases. These include carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[6][7][8] The release of HF gas is a particularly significant danger.[7][9]

Risk Management Workflow

A systematic approach to safety is non-negotiable. The following workflow should be adopted before any new protocol involving this reagent is initiated.

Caption: A systematic workflow for assessing and mitigating laboratory risks.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe handling is a properly designed workspace and the consistent use of appropriate barriers to exposure.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and adding to reaction vessels, must be performed inside a certified chemical fume hood.[10] This is the primary defense against the inhalation of fine powder, which is a principal route of exposure.[10][11]

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and unobstructed.[10]

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE. Selections should be based on a task-specific risk assessment.

| Protection Type | Specification | Rationale |

| Eye & Face | Chemical safety goggles with side shields conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[10][11] | Protects eyes from irritation or serious damage due to contact with the solid powder or solutions.[2] |

| Hand | Chemically resistant gloves (e.g., Nitrile).[10] | Prevents skin contact and irritation.[2] Gloves must be inspected for integrity before each use and changed immediately upon contamination.[10] |

| Body | A flame-resistant lab coat, fully fastened, along with long pants and closed-toe shoes.[10] | Protects skin from accidental spills and contact. |

| Respiratory | For handling the solid powder, a NIOSH-approved N95 (or better) particulate respirator is required to prevent respiratory tract irritation.[10][11] | Minimizes the risk of inhaling the irritant powder.[2] Respirator use must comply with the institution's respiratory protection program. |

Section 3: Safe Handling, Storage, and Disposal

Adherence to strict protocols during handling, storage, and disposal is critical for both safety and maintaining the chemical's integrity.

Chemical Structure

Caption: Structure of this compound.

Standard Handling Protocol (Weighing and Transfer)

-

Preparation: Before handling, ensure the fume hood is operational and the workspace is clean and uncluttered. Confirm the location of the nearest spill kit and emergency exits.

-